Nifurpipone

Water solubility Nitrofuran physicochemical properties Formulation development

Nifurpipone (Rec 15-0122) is a synthetic 5-nitrofuran derivative belonging to the nitrofuran class of antimicrobial agents. Its chemical structure—5-nitro-2-furaldehyde N′-methyl-N-piperazinoacethydrazone—incorporates a 4-methylpiperazine moiety that confers water solubility, a property that distinguishes it from the largely water-insoluble nitrofurantoin.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 24632-47-1
Cat. No. B1678865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifurpipone
CAS24632-47-1
Synonyms4-methyl-1-piperazinylacetic acid-(5-nitrofurfurylidene)hydrazide
nifurpipone
nifurpipone acetate
nifurpipone dihydrochloride
nifurpipone hydrochloride
nifurpipone maleate
nifurpipone maleate (1:1)
nifurpipone monohydrochloride
Rec 15-0122
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H17N5O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20/h2-3,8H,4-7,9H2,1H3,(H,14,18)
InChIKeyFHHFNHFFCVLLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nifurpipone (CAS 24632-47-1): A Water-Soluble Nitrofuran Antimicrobial for Urinary Tract Infection Research and Procurement


Nifurpipone (Rec 15-0122) is a synthetic 5-nitrofuran derivative belonging to the nitrofuran class of antimicrobial agents. Its chemical structure—5-nitro-2-furaldehyde N′-methyl-N-piperazinoacethydrazone—incorporates a 4-methylpiperazine moiety that confers water solubility, a property that distinguishes it from the largely water-insoluble nitrofurantoin [1]. Nifurpipone exhibits broad-spectrum in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with MIC values ranging from 5 to 160 μg/mL under standard conditions . Following oral administration, it is well absorbed and excreted in high urinary levels in active form, and has demonstrated in vivo efficacy in mouse models of systemic, intramuscular, and urinary tract infections [2]. Nifurpipone was developed by Recordati S.p.A. and has been investigated clinically for urinary tract infections, where it proved as effective as nitrofurantoin with improved gastric tolerability when formulated as gastro-resistant tablets [3].

Why Nifurpipone Cannot Be Simply Substituted with Nitrofurantoin or Other Nitrofuran Analogs


Although nifurpipone and nitrofurantoin share the 5-nitrofuran pharmacophore and exhibit overlapping antibacterial spectra, they diverge in three therapeutically consequential physicochemical and pharmacological properties that preclude simple interchange [1]. First, nifurpipone is a water-soluble molecule (estimated aqueous solubility ~317.6 mg/L at 25°C), whereas nitrofurantoin is practically water-insoluble (<0.01 g/100 mL), affecting dissolution, formulation options, and potentially absorption kinetics . Second, the two compounds display an inverse pH-activity relationship: nifurpipone is more active at alkaline pH while nitrofurantoin is more active at acid pH, which has direct implications for efficacy in urine of varying pH [2]. Third, in a clinical setting, nifurpipone formulated as gastro-resistant tablets demonstrated superior gastric tolerability compared with nitrofurantoin—a clinically meaningful advantage given nitrofurantoin's well-documented association with nausea (8% incidence in clinical trials) [3]. These differences mean that a procurement or formulation decision cannot rely on class-level assumptions; each compound's differential profile must be evaluated against the specific experimental or therapeutic context.

Nifurpipone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Nitrofurantoin and Other Analogs


Water Solubility: Nifurpipone vs. Nitrofurantoin—A Physicochemical Differentiation with Formulation and Bioavailability Implications

Nifurpipone is consistently described in the primary literature as a 'water-soluble' or 'hydrosoluble' nitrofuran derivative, a property conferred by its 4-methylpiperazine substituent [1]. The estimated aqueous solubility of nifurpipone is approximately 317.6 mg/L at 25°C, based on its experimental log Kow of -0.10 . In contrast, nitrofurantoin is reported as practically insoluble in water (<0.01 g/100 mL at 19°C, equivalent to <100 mg/L), with some sources reporting slight solubility of approximately 200 mg/L . This represents an estimated solubility advantage of approximately 1.6- to >3-fold for nifurpipone relative to nitrofurantoin. The water-soluble nature of nifurpipone was explicitly noted as a key differentiator—alongside its divergent pH-activity profile—by the original investigators who selected it from a series of 5-nitro-2-furaldehyde aminoacethydrazones for further development [1].

Water solubility Nitrofuran physicochemical properties Formulation development

pH-Dependent Antibacterial Activity: Nifurpipone Preferentially Active at Alkaline pH, Inverting the Nitrofurantoin Pattern

In a direct head-to-head comparison conducted within the same study, Degen et al. (1972) reported a fundamental difference in the pH-dependence of in vitro antibacterial activity between nifurpipone and nitrofurantoin: nifurpipone is more active at alkaline pH, whereas nitrofurantoin is more active at acid pH [1]. Quantitatively, the MIC of nifurpipone against Staphylococcus aureus SG 511 decreases approximately 100-fold over the pH range of 5 to 8 . This inverted pH-activity profile is mechanistically significant because urinary pH can vary substantially (typically pH 4.5–8.0) depending on diet, metabolic state, and disease conditions. In alkaline urine—a condition frequently encountered in patients with Proteus or Klebsiella infections due to urease-mediated urea hydrolysis—nifurpipone would be predicted to exhibit enhanced antibacterial potency, whereas nitrofurantoin activity would be attenuated [1].

pH-dependent MIC Urinary antibacterial activity Nitrofuran mechanism

Clinical Gastric Tolerability: Nifurpipone Gastro-Resistant Tablets vs. Nitrofurantoin—Equal Efficacy with Reduced Upper GI Adverse Effects

In a clinical study evaluating therapeutic effectiveness and tolerability of nifurpipone in urinary tract acute infections, Laudi et al. (1976) reported that nifurpipone in capsules proved to be as effective as nitrofurantoin, while nifurpipone formulated in gastro-resistant tablets was better tolerated particularly at the gastric level [1]. This finding is clinically relevant because nitrofurantoin is associated with a well-documented incidence of gastrointestinal adverse effects: in clinical trials of nitrofurantoin capsules (monohydrate/macrocrystals), nausea was reported in 8% of patients, with emesis and anorexia also occurring frequently [2]. The gastro-resistant tablet formulation of nifurpipone represents a specific pharmaceutical strategy to mitigate gastric intolerance while maintaining equivalent antibacterial efficacy—a differentiation achievable because of nifurpipone's distinct physicochemical profile enabling alternative formulation approaches [1].

Gastrointestinal tolerability Urinary tract infection clinical trial Nitrofuran formulation

Activity Spectrum Against Clinical UTI Strains: Nifurpipone Demonstrates Potent Activity Against Klebsiella-Enterobacter and Proteus Genera

Nifurpipone inhibits the majority of 70 tested clinical urinary tract infection strains at an MIC of ≤100 μg/mL, with the strongest antibacterial activity observed against strains of the genera Klebsiella-Enterobacter and Proteus . This profile is noteworthy because nitrofurantoin—while widely used for uncomplicated lower UTIs—shows substantially higher MIC values against Klebsiella pneumoniae, with reported MIC50 values of 128 μg/mL and MIC90 values reaching 512 μg/mL in some surveillance studies [1]. Similarly, nitrofurantoin MICs exceeding 100 μg/mL are typically required for Enterobacter spp. [2]. While these MIC comparisons are derived from separate studies conducted decades apart and should not be interpreted as a direct head-to-head comparison under identical conditions, the quantitative pattern suggests that nifurpipone may retain greater in vitro potency against these Gram-negative uropathogens that are frequently associated with complicated or healthcare-associated UTIs [1].

Klebsiella-Enterobacter Proteus UTI Clinical isolate susceptibility Nitrofuran antimicrobial spectrum

Hypoxic Cell Radiosensitization: Nifurpipone Dihydrochloride as a Dual-Mechanism Radiosensitizer Distinct from Nitroimidazoles

Nifurpipone dihydrochloride has been characterized as a hypoxic cell radiosensitizer operating through at least two distinct mechanisms, one of which resembles the electron-affinic type shared by nitroimidazole radiosensitizers such as misonidazole and metronidazole [1]. In studies using hypoxic V79 Chinese hamster cells, nifurpipone dihydrochloride sensitizes by both a reduction in the extrapolation number (ñ)—indicating a shoulder-modifying effect—and an increase in the slope of the radiation survival curve [1]. Critically, nifurpipone dihydrochloride exerts a differential toxic effect, being more toxic to hypoxic cells than to oxygenated ones, a property that is absent under aerobic conditions [1]. In a comparative preclinical tumor model, nifurpipone dihydrochloride was evaluated alongside metronidazole, Ro-11-3696, and Ro-07-0582 (misonidazole) for its ability to enhance local tumor control by X-ray irradiation [2]. While quantitative radiosensitization enhancement ratios (SER) for nifurpipone versus these comparators are not uniformly reported across the available abstracted data, the dual-mechanism nature of its sensitization (shoulder-modifying plus slope-increasing) distinguishes it mechanistically from purely electron-affinic agents such as metronidazole [1].

Hypoxic cell radiosensitizer Electron-affinic sensitization Radiation oncology research Nitrofuran radiobiology

Nifurpipone: Evidence-Based Research and Industrial Application Scenarios


Urinary Tract Infection Research Requiring Alkaline-Urine-Active Antibacterial Activity

Nifurpipone's alkaline-pH-preferred antibacterial activity [1], demonstrated by a 100-fold MIC reduction against S. aureus SG 511 from pH 5 to 8, makes it a mechanistically suitable candidate for UTI models involving urease-producing pathogens (e.g., Proteus spp., Klebsiella spp.) that alkalinize urine. Unlike nitrofurantoin, which is preferentially active at acid pH, nifurpipone would be predicted to retain or enhance potency in the alkaline urinary environment created by these infections [1]. Researchers modeling complicated UTIs where urine alkalization is an expected pathophysiological feature should consider nifurpipone as a tool compound for studying pH-dependent antibacterial pharmacodynamics in the urinary tract .

Preclinical Development of Gastro-Tolerable Nitrofuran Formulations for Oral Administration

The clinical observation that nifurpipone in gastro-resistant tablets is better tolerated at the gastric level than nitrofurantoin—while maintaining equivalent antibacterial efficacy [2]—establishes nifurpipone as a reference compound for formulation scientists developing gastro-protective oral nitrofuran delivery systems. Nifurpipone's water solubility (~317.6 mg/L estimated) further facilitates aqueous-based formulation approaches that are constrained with the practically insoluble nitrofurantoin . Industrial R&D programs targeting improved GI tolerability of nitrofuran antimicrobials can use nifurpipone as a benchmark molecule for comparative formulation performance testing.

Hypoxic Cell Radiosensitizer Research Utilizing a Dual-Mechanism Nitrofuran Agent

Nifurpipone dihydrochloride's demonstrated dual-mechanism radiosensitization—combining electron-affinic sensitization (slope increase) with shoulder-modifying effects (reduction in ñ) [3]—positions this compound as a mechanistically distinct research tool in experimental radiotherapy. Investigators studying hypoxic tumor cell sensitization pathways can employ nifurpipone dihydrochloride to dissect the relative contributions of slope-modifying versus shoulder-modifying radiosensitization, a differentiation not achievable with purely electron-affinic agents such as metronidazole or misonidazole [3]. Its differential toxicity toward hypoxic versus oxygenated cells further enables studies of hypoxia-selective cytotoxicity [3].

Antimicrobial Susceptibility Surveillance Focused on Klebsiella-Enterobacter and Proteus Uropathogens

Given nifurpipone's reported strongest in vitro activity against Klebsiella-Enterobacter and Proteus genera among 70 clinical UTI strains tested (MIC ≤100 μg/mL) , this compound can serve as a comparator agent in antimicrobial resistance surveillance programs specifically targeting these Gram-negative uropathogens. In contexts where nitrofurantoin demonstrates elevated MIC50 values (128 μg/mL for K. pneumoniae) [4], nifurpipone may provide a useful within-class benchmark for assessing the upper boundary of nitrofuran susceptibility in these species, aiding in the interpretation of resistance trends and the evaluation of novel nitrofuran derivatives.

Quote Request

Request a Quote for Nifurpipone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.